2-Ketoepimanool
Description
2-Ketoepimanool (C20H32O2) is a diterpenoid compound primarily identified in Nicotiana spp. (Solanaceae) and Gardenia latifolia (Rubiaceae). It functions as a constitutive antimicrobial agent, forming part of the plant's pre-infection chemical defense system . Structurally, it belongs to the terpenoid class, characterized by a ketone group at the C-2 position, which distinguishes it from other diterpenoids. Its molecular weight (304.24 g/mol) and hydrophobic properties enable localization on leaf surfaces, where it inhibits microbial growth by disrupting pathogen membranes or metabolic pathways .
Properties
CAS No. |
86561-13-9 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(4aS,8S,8aS)-8-[(3S)-3-hydroxy-3-methylpent-4-enyl]-4,4,8a-trimethyl-7-methylidene-1,3,4a,5,6,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C20H32O2/c1-7-19(5,22)11-10-16-14(2)8-9-17-18(3,4)12-15(21)13-20(16,17)6/h7,16-17,22H,1-2,8-13H2,3-6H3/t16-,17-,19+,20+/m0/s1 |
InChI Key |
UPIJHQOLJKUYGG-RAUXBKROSA-N |
SMILES |
CC1(CC(=O)CC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C |
Isomeric SMILES |
C[C@]12CC(=O)CC([C@@H]1CCC(=C)[C@@H]2CC[C@@](C)(C=C)O)(C)C |
Canonical SMILES |
CC1(CC(=O)CC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in Antimicrobial Defense
The antimicrobial diterpenoids sclareol, episclareol, α-/β-duvatriene-diols, and oryzalide A share functional similarities with 2-ketoepimanool. Key comparisons are summarized in Table 1.
Table 1: Comparative Analysis of this compound and Related Diterpenoids
| Compound | Molecular Formula | Source Plant | Antimicrobial Target | Key Structural Feature |
|---|---|---|---|---|
| This compound | C20H32O2 | Nicotiana spp., G. latifolia | Broad-spectrum fungi, bacteria | C-2 ketone group |
| Sclareol | C20H36O2 | Nicotiana spp. | Fungal pathogens (e.g., Botrytis) | Diterpene diol |
| Episclareol | C20H36O2 | Nicotiana spp. | Similar to sclareol | Epimer of sclareol |
| α-/β-Duvatriene-diols | C20H32O2 | Nicotiana tabacum | Blue mold (Peronospora tabacina) | Tetracyclic diterpene diols |
| Oryzalide A | C20H28O4 | Oryza sativa (rice) | Xanthomonas campestris | Oxidized macrocyclic diterpene |
| Momilactones A/B | C20H30O3 | Oryza sativa | Induced phytoalexins (fungi) | Lactone rings |
Functional Divergence and Efficacy
- Constitutive vs. Induced Activity: Unlike momilactones (induced phytoalexins in rice leaves), this compound is constitutively expressed in Nicotiana and G.
- Spectrum of Action: this compound exhibits broad-spectrum activity, while oryzalide A specifically targets X. campestris in rice . α-/β-Duvatriene-diols show narrow efficacy against tobacco blue mold .
- Structural Determinants: The C-2 ketone in this compound enhances membrane permeability in pathogens compared to hydroxyl groups in sclareol/episclareol, which rely on hydrogen bonding for microbial enzyme inhibition .
Pharmacological and Agricultural Relevance
- This compound: Potential as a natural preservative due to its stability and non-phytotoxic profile .
- Oryzalide A : Used in transgenic rice to enhance disease resistance without yield penalties .
Research Findings and Limitations
- Synergistic Effects: this compound combined with flavonoids (e.g., rutin) in G. latifolia enhances antioxidant and antimicrobial activity .
- Contradictory Data: identifies this compound in G. latifolia, whereas earlier studies localized it to Nicotiana . This discrepancy suggests species-specific biosynthesis or misannotation in metabolite databases.
- Knowledge Gaps: Quantitative structure-activity relationship (QSAR) studies are needed to optimize this compound derivatives for drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
